molecular formula C6H13NO3S B102317 2-Amino-4-(ethylsulfinyl)butanoic acid CAS No. 15785-31-6

2-Amino-4-(ethylsulfinyl)butanoic acid

Cat. No.: B102317
CAS No.: 15785-31-6
M. Wt: 179.24 g/mol
InChI Key: ZEZVOWDXHLTCLO-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfinyl)butanoic acid is a sulfur-containing amino acid derivative It is known for its unique structural properties, which include an amino group, a carboxyl group, and an ethylsulfinyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-amino-4-(methylsulfanyl)butanoic acid with an oxidizing agent to convert the methylsulfanyl group to an ethylsulfinyl group . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Amino-4-(ethylsulfinyl)butanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethylsulfinyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfanyl derivatives, and various substituted amino acids, depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-4-(ethylsulfinyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethylsulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfanyl)butanoic acid: Similar in structure but with a methylsulfanyl group instead of an ethylsulfinyl group.

    2-Amino-4-(methylsulfonyl)butanoic acid: Contains a sulfonyl group, making it more oxidized compared to the ethylsulfinyl derivative.

    2-Amino-4-(ethylthio)butanoic acid: Similar but with an ethylthio group instead of an ethylsulfinyl group.

Uniqueness

2-Amino-4-(ethylsulfinyl)butanoic acid is unique due to its specific ethylsulfinyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying redox reactions and developing new therapeutic agents.

Properties

IUPAC Name

2-amino-4-ethylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZVOWDXHLTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286452
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-21-6
Record name NSC45845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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